molecular formula C19H17F3N2O3S B13424095 Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate

Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate

Cat. No.: B13424095
M. Wt: 410.4 g/mol
InChI Key: FLASBLOJZRHRRS-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group, a methylphenyl group, and a benzenesulfonate ester, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate typically involves the reaction of 4-methylphenylhydrazine with ethyl 4-chlorobenzenesulfonate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H17F3N2O3S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C19H17F3N2O3S/c1-3-27-28(25,26)16-10-8-15(9-11-16)24-17(12-18(23-24)19(20,21)22)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3

InChI Key

FLASBLOJZRHRRS-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

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